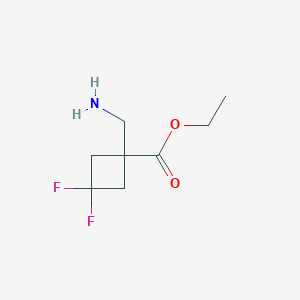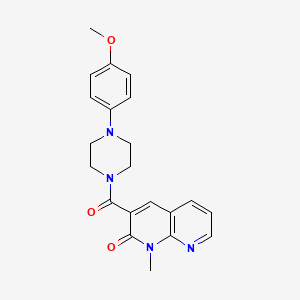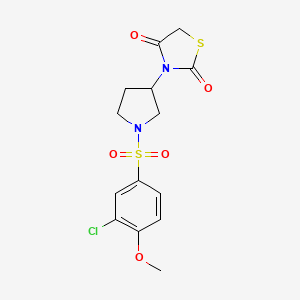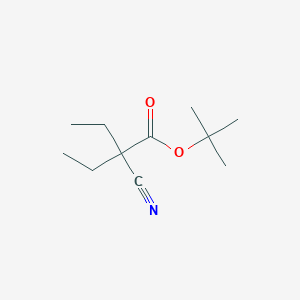
5-(苄氧基)-2-溴苯甲酸甲酯
描述
Methyl 5-(benzyloxy)-2-bromobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group and a bromine atom attached to a benzoate ester
科学研究应用
Methyl 5-(benzyloxy)-2-bromobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drugs with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
Target of Action
Compounds with similar structures have been known to interact with enzymes like uridine phosphorylase . This enzyme plays a crucial role in the pyrimidine salvage pathway, which is essential for nucleotide synthesis.
Mode of Action
It’s worth noting that benzyloxy compounds often undergo reactions involving the cleavage of the carbon-oxygen bond, leading to the formation of benzyl radicals . These radicals can then participate in various biochemical reactions, potentially altering the function of their targets.
Biochemical Pathways
Benzyloxy compounds are known to be involved in various biochemical pathways, including the suzuki–miyaura cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, which is crucial in organic synthesis.
Pharmacokinetics
Similar compounds have been shown to have varying degrees of absorption and distribution within the body . The metabolism and excretion of these compounds can also vary, potentially affecting their bioavailability and therapeutic efficacy.
Result of Action
The generation of benzyl radicals could potentially lead to various cellular effects, depending on the specific targets and pathways involved .
Action Environment
The action, efficacy, and stability of Methyl 5-(benzyloxy)-2-bromobenzoate can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which similar compounds are involved, is known to be influenced by factors such as temperature, pH, and the presence of a catalyst .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(benzyloxy)-2-bromobenzoate typically involves the esterification of 5-(benzyloxy)-2-bromobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
化学反应分析
Types of Reactions
Methyl 5-(benzyloxy)-2-bromobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 5-(benzyloxy)-2-aminobenzoate or 5-(benzyloxy)-2-thiobenzoate.
Oxidation: Formation of 5-(benzyloxy)-2-bromobenzaldehyde or 5-(benzyloxy)-2-bromobenzoic acid.
Reduction: Formation of 5-(benzyloxy)-2-bromobenzyl alcohol.
相似化合物的比较
Similar Compounds
Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate: Similar structure but with an additional bromoacetyl group.
Methyl 5-(benzyloxy)-2-chlorobenzoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 5-(benzyloxy)-2-fluorobenzoate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
Methyl 5-(benzyloxy)-2-bromobenzoate is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with chlorine or fluorine. This can result in different reactivity and binding properties, making it a valuable compound for specific applications in research and industry.
属性
IUPAC Name |
methyl 2-bromo-5-phenylmethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-15(17)13-9-12(7-8-14(13)16)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDGAVFZSVMKKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2428708.png)
![N-(2,4-difluorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2428713.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2428715.png)

![Methyl 6-chloro-4-[(4-ethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2428717.png)

![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide](/img/structure/B2428720.png)
![N-[4-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)phenyl]acetamide](/img/structure/B2428723.png)
![1-[3-(3-Methoxyphenyl)propyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2428724.png)



